An In-depth Technical Guide to the Basic Properties of 2,3,4-Trimethylphenol

An In-depth Technical Guide to the Basic Properties of 2,3,4-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

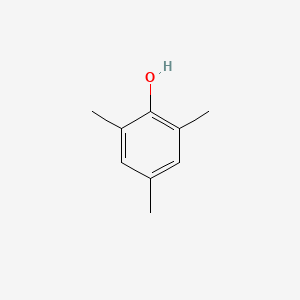

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,3,4-trimethylphenol. The information herein is intended to support research and development activities by providing key data points and standardized experimental methodologies relevant to the handling, characterization, and application of this compound.

Core Physicochemical Properties

2,3,4-Trimethylphenol, also known as 2,3,4-hemimellitenol, is an aromatic organic compound. Its structure consists of a phenol (B47542) ring substituted with three methyl groups at positions 2, 3, and 4. This substitution pattern dictates its physical and chemical characteristics, influencing its solubility, acidity, and potential as a synthetic intermediate.

Quantitative Data Summary

The essential physicochemical properties of 2,3,4-trimethylphenol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 526-85-2 | [1][2] |

| IUPAC Name | 2,3,4-trimethylphenol | [2][3] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1)O)C)C | [1][3] |

| InChIKey | XRUGBBIQLIVCSI-UHFFFAOYSA-N | [1][2][3] |

| Physical Properties | ||

| Molecular Weight | 136.19 g/mol | [2][3] |

| Physical Appearance | Needle-like crystals | [4] |

| Melting Point | 81 °C | [4][5] |

| Boiling Point | 236 °C | [4][5] |

| Water Solubility | 2.2 g/L (at 25 °C) | [1] |

| Solubility in Organics | Very soluble in benzene, diethyl ether, ethanol | [4] |

| Chemical Properties | ||

| pKa (Acidity Constant) | 10.59 (at 25°C) | [1] |

| LogP (Octanol-Water) | 2.7 | [3][5] |

| Topological Polar Surface Area | 20.2 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible data. The following sections describe the general experimental protocols for determining the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,3,4-trimethylphenol is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[1]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, a second sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since 2,3,4-trimethylphenol is a solid at room temperature, it must first be melted.

Methodology:

-

Sample Preparation: A small amount of 2,3,4-trimethylphenol (approx. 0.5 mL) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). The setup ensures uniform heating.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Water Solubility Determination (Flask Method - OECD 105)

The flask method is a standard procedure recommended by the OECD for substances with solubilities greater than 10⁻² g/L, which applies to 2,3,4-trimethylphenol.[2][4]

Methodology:

-

Equilibration: An excess amount of 2,3,4-trimethylphenol is added to a known volume of deionized water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle.

-

Sampling: A sample of the clear, supernatant aqueous solution is carefully withdrawn. To ensure no solid particles are included, the sample is centrifuged or filtered through a membrane filter that does not adsorb the substance.

-

Analysis: The concentration of 2,3,4-trimethylphenol in the filtered aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The water solubility is reported in g/L based on the measured concentration in the saturated solution.

pKa Determination (Potentiometric Titration)

The pKa value quantifies the acidity of the phenolic hydroxyl group. Potentiometric titration is a common and accurate method for its determination.

Methodology:

-

Solution Preparation: A precise weight of 2,3,4-trimethylphenol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like acetonitrile (B52724) or ethanol) to ensure solubility.[6] A solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.

-

Apparatus Setup: A calibrated pH meter with a combination glass electrode is placed into the beaker containing the phenol solution. The solution is stirred continuously with a magnetic stirrer.

-

Titration: The strong base titrant is added to the phenol solution in small, known increments from a burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued well past the equivalence point, generating a titration curve (pH vs. volume of titrant added).

-

Analysis: The pKa is determined from the titration curve. At the point where exactly half of the phenol has been neutralized by the base (the half-equivalence point), the pH of the solution is equal to the pKa of the phenol. This point can be found from the inflection point of the curve.

Visualizations

General Workflow for Physicochemical Characterization

Since 2,3,4-trimethylphenol is often used as a chemical intermediate, a logical workflow involves its synthesis followed by purification and characterization to confirm its identity and purity. The following diagram illustrates a general experimental workflow for this process.